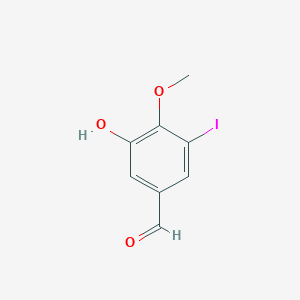
3-Hydroxy-5-iodo-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde typically involves the iodination of vanillin. One common method is the electrophilic aromatic substitution reaction, where vanillin is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Acetic acid or a mixture of acetic acid and water
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF for azide substitution or thiourea for thiol substitution.
Major Products
Oxidation: 3-Hydroxy-5-iodo-4-methoxybenzoic acid
Reduction: 3-Hydroxy-5-iodo-4-methoxybenzyl alcohol
Substitution: 3-Hydroxy-5-azido-4-methoxybenzaldehyde or 3-Hydroxy-5-mercapto-4-methoxybenzaldehyde
Applications De Recherche Scientifique
3-Hydroxy-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, potentially influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound, lacking the iodine atom.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but without the iodine atom.
5-Iodovanillin: Another name for 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its non-iodinated counterparts and useful in applications where iodine’s reactivity is advantageous.
Propriétés
Numéro CAS |
54246-07-0 |
|---|---|
Formule moléculaire |
C8H7IO3 |
Poids moléculaire |
278.04 g/mol |
Nom IUPAC |
3-hydroxy-5-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7IO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |
Clé InChI |
WLVONXUJGXQSRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)

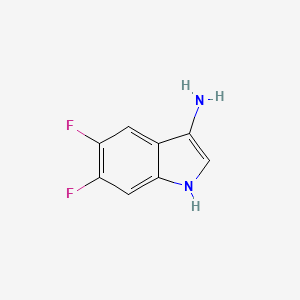
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)



![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
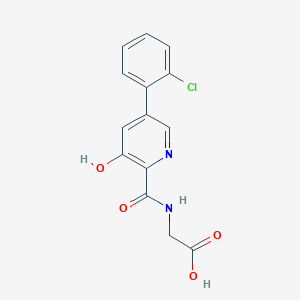
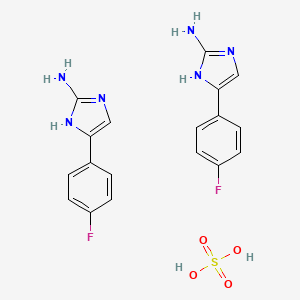
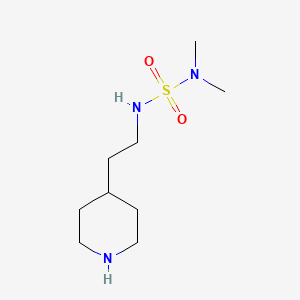
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
